N-octyl-5-oxododecanamide
Description
Properties
Molecular Formula |
C20H39NO2 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-octyl-5-oxododecanamide |
InChI |
InChI=1S/C20H39NO2/c1-3-5-7-9-11-13-18-21-20(23)17-14-16-19(22)15-12-10-8-6-4-2/h3-18H2,1-2H3,(H,21,23) |
InChI Key |
VZDPFXHWDIXVKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)CCCC(=O)CCCCCCC |
Origin of Product |
United States |
Occurrence, Distribution, and Regulation of N Octyl 5 Oxododecanamide
Natural Sources and Biological Distribution of N-octyl-5-oxododecanamide
Extensive searches of scientific literature did not yield specific information regarding the natural occurrence and biological distribution of this compound. The following subsections detail the lack of findings in specific biological systems.
Identification in Microbial Systems
Currently, there is no available scientific literature that reports the identification or isolation of this compound from any microbial systems, including bacteria, fungi, or other microorganisms.
Presence in Plant Matrices
There are no scientific reports or studies that document the presence of this compound in any plant matrices.
Biosynthetic Pathways and Precursors of this compound
Detailed information on the biosynthetic pathways and specific precursors for this compound is not available in the current scientific literature. The sections below reflect this absence of data.
Enzymatic Pathways Involved in this compound Synthesis
There are no identified or characterized enzymatic pathways that have been demonstrated to be involved in the synthesis of this compound.
Molecular Mechanisms and Receptor Interactions of N Octyl 5 Oxododecanamide
Intracellular Signaling Cascades Triggered by N-octyl-5-oxododecanamide
Activation of Second Messenger Systems (e.g., cAMP, Ca2+)
There is no available research to indicate whether this compound has any effect on the levels of intracellular second messengers such as cyclic AMP (cAMP) or calcium ions (Ca2+).
Modulation of Protein Kinase and Phosphatase Pathways
Information regarding the influence of this compound on protein kinase or phosphatase signaling pathways is not present in the current body of scientific literature.
Impact on Gene Expression and Transcriptional Regulation
There are no studies available that have investigated the potential effects of this compound on gene expression or the regulation of transcription.
Biological Activities and Roles of N Octyl 5 Oxododecanamide in Non Human Systems
Role of N-octyl-5-oxododecanamide in Microbial Physiology and Communication
This compound in Bacterial Quorum Sensing Mechanisms
No research data is available to describe the role of this compound in bacterial quorum sensing mechanisms.
Modulation of Biofilm Formation by this compound
There is no available scientific information detailing the effects of this compound on the modulation of biofilm formation in any microbial species.
This compound as an Inter-species Chemical Signal
There is no documented evidence to suggest or describe this compound acting as an inter-species chemical signal.
This compound in Plant-Microbe and Plant-Insect Interactions
Mediation of Plant Defense Responses by this compound
No studies were found that investigate or report on the mediation of plant defense responses by this compound.
Impact on Plant Growth and Development through this compound Signaling
Currently, there is no scientific data available to suggest that this compound plays a role in plant growth and development. Research into the signaling pathways of plants has identified numerous compounds that influence processes such as germination, root development, flowering, and senescence, but this compound is not among the documented signaling molecules in botanical science.
This compound as a Semiochemical in Entomological Systems
The function of this compound as a semiochemical—a chemical substance that carries a message—in entomological systems has not been established in the scientific literature. The study of insect communication is a robust field, with many identified pheromones and other semiochemicals that mediate behaviors such as mating, aggregation, and trail-following. However, this compound has not been identified as a compound involved in these interactions.
This compound in Animal Models (Non-Human)
Investigations into the effects of this compound in non-human animal models are similarly absent from published research.
Investigations into this compound's Role in Invertebrate Neurobiology (e.g., C. elegans, Drosophila)
Model organisms such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster are powerful tools for neurobiological research due to their well-characterized nervous systems. However, a review of studies involving these organisms reveals no investigations into the neurobiological effects of this compound.
Studies on this compound in Vertebrate (non-human) Developmental Biology
The field of developmental biology, which examines the processes of growth and development in organisms, has not yet explored the potential roles of this compound in non-human vertebrates. There is no available data on its influence on embryonic development or any other developmental stage in this context.
Functional Roles of this compound in Non-human Mammalian Physiology (e.g., energy metabolism, inflammation)
The physiological functions of this compound in non-human mammals, particularly concerning energy metabolism and inflammation, remain an uninvestigated area of research. While the broader study of amides and their derivatives is ongoing in mammalian physiology, specific findings related to this compound are not present in the current body of scientific knowledge.
Advanced Analytical and Bioanalytical Techniques for N Octyl 5 Oxododecanamide Research
Chromatographic Separation Methods for N-octyl-5-oxododecanamide
Chromatography is the cornerstone of analyzing this compound, enabling its separation from interfering components in complex mixtures. The choice of chromatographic technique is dictated by the analyte's physicochemical properties and the analytical objective, whether it be quantification, profiling, or structural confirmation.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of long-chain fatty acid amides like this compound due to its versatility and applicability to non-volatile compounds. libretexts.org Reversed-phase (RP) HPLC is the most common modality, where a nonpolar stationary phase (such as C18) is used with a polar mobile phase. hplc.euaocs.org
For this compound, separation would be achieved based on its hydrophobicity. A typical mobile phase would consist of a gradient mixture of an organic solvent, like acetonitrile or methanol, and water, often with additives like formic acid to improve peak shape. nih.gov Detection can be accomplished using UV detectors, although the sensitivity may be limited if the molecule lacks a strong chromophore. aocs.org More commonly, HPLC is coupled with mass spectrometry (LC-MS) for enhanced sensitivity and selectivity. mdpi.com
Method validation for HPLC-based quantification of similar amides demonstrates excellent linearity, precision, and accuracy. nih.gov The limit of quantification (LOQ) often reaches the low nanogram per milliliter (ng/mL) range, which is crucial for detecting endogenous levels in biological samples. nih.gov
Table 1: Representative HPLC Parameters for N-Alkyl-Amide Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detector | UV (210-220 nm) or Mass Spectrometer (MS) |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. mdpi.comnih.gov For a molecule like this compound, which has a relatively high molecular weight and polarity due to the amide group, direct GC analysis can be challenging. It may require high oven temperatures that risk thermal degradation.
To overcome this, derivatization is often employed to increase the volatility and thermal stability of the analyte. Amides can be converted into less polar and more volatile derivatives, such as trimethylsilyl (TMS) ethers, prior to injection.
The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. atlantis-press.com The oven temperature is programmed to ramp up, allowing for the elution of compounds based on their boiling points. GC is almost always coupled with a mass spectrometer (GC-MS), which acts as a highly sensitive and specific detector, providing both quantitative data and mass spectra for compound identification. atlantis-press.comresearchgate.netnih.gov
Table 2: Illustrative GC-MS Conditions for Fatty Acid Amide Analysis
| Parameter | Typical Condition |
|---|---|
| Column | HP-5MS (or similar), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow (e.g., 1.1 mL/min) |
| Injection Mode | Splitless |
| Injector Temp. | 250 °C |
| Oven Program | Initial 60°C, ramp at 10°C/min to 280°C, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. colby.edu While not as common as HPLC or GC for lipophilic, neutral molecules, CE can be adapted for the analysis of this compound. Since the compound is neutral, a specific mode of CE called Micellar Electrokinetic Chromatography (MEKC) would be required.
In MEKC, a surfactant is added to the buffer above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase. Neutral analytes like this compound can partition into these micelles based on their hydrophobicity, allowing for separation. acs.org This technique offers very high separation efficiency and requires minimal sample and solvent volumes. acs.org Detection is typically performed by UV-Vis spectrophotometry or by coupling the capillary to a mass spectrometer (CE-MS) for greater sensitivity and specificity. creative-proteomics.comspringernature.com CE-MS is particularly suited for profiling metabolites in volume-limited biological samples. youtube.com
Mass Spectrometry (MS) Applications in this compound Characterization
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information, structural details, and highly sensitive quantification. nih.govwindows.net
Tandem Mass Spectrometry (MS/MS) is a definitive technique for confirming the chemical structure of a molecule. nih.govnih.gov In an MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound is first isolated. This precursor ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed.
The fragmentation pattern is characteristic of the molecule's structure. For this compound, the most common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.govunl.ptrsc.org This would result in product ions corresponding to the octyl amine portion and the 5-oxododecanoyl acylium ion. Further fragmentation along the alkyl chains would also occur, providing additional structural confirmation. jove.com Analyzing these specific fragmentation patterns allows for unambiguous identification and differentiation from isomeric compounds. researchgate.net
Table 3: Predicted MS/MS Fragmentation for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Key Product Ions (m/z) | Corresponding Fragment Structure |
|---|---|---|
| 326.3 | 199.1 | [5-oxododecanoyl]⁺ |
For the sensitive and specific quantification of this compound in complex biological matrices like plasma or tissue, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. rsc.orgresearchgate.net This approach combines the powerful separation of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.govresearchtrends.net
The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor-to-product ion transition for the analyte is monitored. For this compound, this would involve selecting its protonated molecule as the precursor ion and one of its major fragment ions as the product ion (e.g., m/z 326.3 → 199.1). This highly specific detection method minimizes interference from other components in the biological matrix. uab.edu
Sample preparation often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove matrix components that can cause ion suppression. nih.govmdpi.comnih.gov A stable isotope-labeled internal standard is typically added to the sample before extraction to ensure high accuracy and precision. uab.edu The method's validation includes assessing linearity, accuracy, precision, and recovery to ensure reliable quantification, often achieving detection limits in the low nM or pg/mL range. nih.govmdpi.com
Table 4: Representative LC-MS/MS Bioanalytical Method Parameters
| Parameter | Typical Condition |
|---|---|
| Sample Preparation | Protein Precipitation followed by Liquid-Liquid Extraction |
| Chromatography | Reversed-Phase UPLC (e.g., C18 column) |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition | e.g., 326.3 → 199.1 |
| Internal Standard | Stable Isotope-Labeled this compound |
| Quantification Range | Low ng/mL to high ng/mL |
High-Resolution Mass Spectrometry for Metabolomic Profiling of this compound Pathways
Untargeted metabolomics, driven by liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), serves as a powerful strategy for mapping the metabolic pathways of this compound. koreascience.krmdpi.com This approach allows for the comprehensive screening of metabolites in biological samples (e.g., plasma, tissue homogenates) following exposure to the compound, enabling the discovery of both expected and novel metabolic products. nih.govnih.gov
The general workflow involves the extraction of metabolites, separation via ultra-high-performance liquid chromatography (UHPLC), and detection using an HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. semanticscholar.org These instruments provide exceptional mass accuracy (typically below 5 ppm) and high resolving power, which are critical for assigning correct elemental compositions to detected ions and distinguishing between closely related metabolites. koreascience.krmdpi.com
Data processing involves complex bioinformatic workflows, including peak detection, alignment, and annotation. mdpi.com Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are then employed to identify statistically significant changes in metabolite profiles between control and this compound-treated groups. koreascience.kr
Based on the known metabolism of other long-chain fatty acid amides, several metabolic pathways can be hypothesized for this compound. nih.govresearchgate.netnih.gov Tandem mass spectrometry (MS/MS) is crucial for structural elucidation of these potential metabolites by analyzing their fragmentation patterns. nih.gov Key predicted metabolic transformations include:
Hydroxylation: The addition of a hydroxyl group (-OH) to either the dodecanamide or octyl chains.
Oxidation: Further oxidation of hydroxylated metabolites or oxidation at the omega (ω) or ω-1 positions of the alkyl chains.
Beta-oxidation: Shortening of the dodecanamide fatty acid chain by two-carbon units.
N-dealkylation: Removal of the octyl group from the amide nitrogen.
Amide Bond Hydrolysis: Cleavage of the amide bond to yield octylamine and 5-oxododecanoic acid.
The table below details the theoretical exact masses of this compound and its predicted metabolites, which would be targeted for identification in an HRMS-based metabolomics study.
| Compound | Molecular Formula | Metabolic Reaction | Mass Change | Theoretical m/z ([M+H]⁺) |
|---|---|---|---|---|
| This compound (Parent) | C₂₀H₃₉NO₂ | - | - | 326.3054 |
| Hydroxylated Metabolite | C₂₀H₃₉NO₃ | Hydroxylation (+O) | +15.9949 | 342.3003 |
| Carboxylated Metabolite | C₂₀H₃₇NO₃ | Dehydrogenation (-2H) + Oxidation (+O) | +13.9792 | 340.2846 |
| β-Oxidation Product | C₁₈H₃₅NO₂ | β-Oxidation (-C₂H₄) | -28.0313 | 298.2741 |
| N-dealkylated Metabolite | C₁₂H₂₁NO₂ | N-dealkylation (-C₈H₁₆) | -112.1252 | 212.1645 |
Spectroscopic Methods for this compound Research
Spectroscopic techniques provide invaluable data on the structure, conformation, and functional group composition of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each offer unique and complementary information.
Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies of this compound
NMR spectroscopy is a premier, non-invasive technique for studying molecular structure, dynamics, and intermolecular interactions in solution. researchgate.netnih.gov
Conformational Studies: The structure of this compound features a secondary amide bond, which exhibits hindered rotation around the C-N bond. This restriction can lead to the presence of distinct cis and trans conformers that are observable by NMR. researchgate.netlibretexts.orgscielo.br One- and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to assign the chemical shifts of all proton (¹H) and carbon (¹³C) atoms in the molecule. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can identify protons that are close in space, providing crucial distance restraints to define the molecule's preferred three-dimensional conformation in solution. nih.gov
Interaction Studies: NMR is exceptionally powerful for characterizing the binding of ligands like this compound to macromolecular targets such as proteins. nih.govspringernature.com
Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR are used to identify which parts of the ligand are in direct contact with the protein receptor. researchgate.net In an STD-NMR experiment, saturation is transferred from the protein to the bound ligand; protons on the ligand closest to the protein surface receive the most saturation and exhibit the strongest signals, thus mapping the binding epitope.
Protein-Observed NMR: If the target protein is isotopically labeled (with ¹⁵N), a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment can be performed. This experiment produces a spectrum where each peak corresponds to an N-H bond in the protein backbone. Upon addition of this compound, amino acid residues at the binding site will experience a changed chemical environment, causing their corresponding peaks to shift (a phenomenon known as Chemical Shift Perturbation, or CSP). nih.govnih.gov This allows for the precise mapping of the binding interface on the protein's surface.
The table below presents hypothetical STD-NMR results, illustrating how this technique could identify the binding epitope of this compound when interacting with a target protein.
| Molecular Region | Protons | Predicted STD Effect | Interpretation |
|---|---|---|---|
| N-octyl Chain (Terminal) | -CH₃ | Strong | Terminal end of the octyl chain is deeply embedded in the binding pocket. |
| N-octyl Chain (Methylene) | -(CH₂)₆- | Moderate | The alkyl chain makes significant contact with the protein surface. |
| Dodecanamide Chain (near Amide) | -CH₂-NH-CO-CH₂- | Weak | Region around the amide bond has limited or transient contact. |
| Dodecanamide Chain (near Ketone) | -CH₂-CO-CH₂- | Strong | The ketone functional group is a key interaction point within the binding site. |
| Dodecanamide Chain (Terminal) | -CH₃ | Weak-None | The terminal end of the dodecanamide chain is likely solvent-exposed. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. nih.gov These methods are highly effective for identifying the functional groups present in this compound. IR spectroscopy relies on the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of laser light from vibrations that cause a change in polarizability. syncsci.com
The key functional groups in this compound—a secondary amide, a ketone, and long aliphatic chains—give rise to characteristic peaks in the IR and Raman spectra.
Amide Group: This group has several characteristic vibrations. The Amide I band (mainly C=O stretching) is very strong in the IR spectrum. The Amide II band (a mix of N-H bending and C-N stretching) is also prominent. The N-H stretching vibration appears at a high wavenumber. msu.eduspcmc.ac.in
Ketone Group: The C=O stretching vibration of the ketone appears at a higher frequency than the amide C=O due to resonance effects in the amide bond that weaken its double-bond character. uobabylon.edu.iqvscht.cz This peak is typically strong in both IR and Raman spectra.
Alkyl Chains: The C-H stretching vibrations of the numerous CH₂ and CH₃ groups appear just below 3000 cm⁻¹. C-H bending and rocking vibrations are visible in the fingerprint region (below 1500 cm⁻¹). vscht.cz The long, symmetric nature of the alkyl chains can produce distinct signals in the Raman spectrum. researchgate.net
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| Amide (N-H) | N-H Stretch | 3350 - 3180 | Medium | Weak |
| Amide (C=O) | Amide I (C=O Stretch) | 1680 - 1630 | Strong | Medium |
| Amide (N-H, C-N) | Amide II (N-H Bend, C-N Stretch) | 1570 - 1515 | Strong | Weak |
| Ketone (C=O) | C=O Stretch | 1725 - 1705 | Strong | Strong |
| Alkyl (C-H) | Asymmetric/Symmetric Stretch | 2960 - 2850 | Strong | Strong |
| Alkyl (C-H) | Scissoring/Bending Bend | 1470 - 1365 | Medium | Medium |
Computational and Theoretical Studies on N Octyl 5 Oxododecanamide
Molecular Docking and Dynamics Simulations of N-octyl-5-oxododecanamide
Molecular docking and dynamics simulations are instrumental in predicting how a ligand, such as this compound, might interact with biological macromolecules like proteins and cell membranes.
Ligand-Receptor Binding Prediction for this compound
Predicting the binding affinity and mode of interaction between a ligand and a receptor is a cornerstone of drug discovery and molecular biology. This process typically involves computational docking algorithms that fit the ligand into the binding site of a receptor to identify the most stable conformation. The binding energy, which indicates the strength of the interaction, can then be calculated.
For this compound, this would involve identifying potential protein targets and using software to predict how the molecule binds to them. The results would typically be presented in a table format, detailing parameters such as binding energy and the specific amino acid residues involved in the interaction.
Hypothetical Data Table for Ligand-Receptor Binding Prediction:
| Target Receptor | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| [Receptor A] | [Value] | [List of Residues] | [Number] |
| [Receptor B] | [Value] | [List of Residues] | [Number] |
| [Receptor C] | [Value] | [List of Residues] | [Number] |
Note: This table is for illustrative purposes only, as no specific data for this compound is currently available.
Conformational Analysis of this compound in Biological Environments
The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis of this compound in simulated biological environments, such as water or a lipid bilayer, would reveal its preferred shapes and flexibility. Molecular dynamics simulations can track the movements of atoms over time, providing a dynamic picture of the molecule's conformational landscape. This analysis would identify stable, low-energy conformations that are likely to be biologically relevant.
Simulation of this compound Membrane Interactions
Understanding how a molecule interacts with and potentially crosses cell membranes is crucial for assessing its bioavailability and mechanism of action. Simulations can model the interaction of this compound with a lipid bilayer, providing insights into its ability to permeate the membrane, its orientation within the membrane, and its effect on membrane properties. These simulations are computationally intensive but offer a detailed view of a process that is difficult to study experimentally.
Quantum Chemical Calculations for this compound
Quantum chemical calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic structure and properties of a molecule.
Electronic Structure and Reactivity Predictions for this compound
Calculations such as Density Functional Theory (DFT) can be used to determine the distribution of electrons within the this compound molecule. This information is vital for predicting its reactivity, stability, and properties such as its dipole moment and polarizability. Maps of electrostatic potential can highlight electron-rich and electron-poor regions, indicating likely sites for chemical reactions.
Hypothetical Data Table for Electronic Properties:
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | [Value] |
| Polarizability (ų) | [Value] |
| HOMO Energy (eV) | [Value] |
| LUMO Energy (eV) | [Value] |
Note: This table is for illustrative purposes only, as no specific data for this compound is currently available.
Calculation of Spectroscopic Properties of this compound
Quantum chemical methods can also predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For this compound, it would be possible to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.
Hypothetical Data Table for Predicted Spectroscopic Data:
| Spectroscopy Type | Key Predicted Peaks |
|---|---|
| ¹H NMR | [List of chemical shifts (ppm)] |
| ¹³C NMR | [List of chemical shifts (ppm)] |
| IR | [List of vibrational frequencies (cm⁻¹)] |
| UV-Vis | [λmax (nm)] |
Note: This table is for illustrative purposes only, as no specific data for this compound is currently available.
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) for this compound Analogues
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in medicinal chemistry to predict the biological activity of chemical compounds based on their molecular structures. nih.govresearchgate.net These methodologies are instrumental in the rational design of novel therapeutic agents by identifying the key structural features that influence a molecule's efficacy and interaction with biological targets. nih.gov While specific chemoinformatic or QSAR studies on this compound are not extensively documented in publicly available literature, the principles of these computational approaches can be applied to its analogues to explore and predict their potential biological activities.
The fundamental concept of QSAR is that the variation in the biological activity of a series of compounds is directly related to the changes in their molecular properties. nih.gov By establishing a mathematical relationship between the structural attributes of molecules and their observed biological responses, QSAR models can be developed to forecast the activity of new, untested compounds. researchgate.net This predictive capability significantly reduces the time and resources required for experimental screening and aids in prioritizing the synthesis of molecules with the highest potential for desired therapeutic effects. nih.gov
For a class of compounds like the analogues of this compound, a typical QSAR study would involve the generation of a dataset of structurally related molecules with their corresponding measured biological activities. A variety of molecular descriptors would then be calculated for each analogue. These descriptors quantify different aspects of the molecular structure, including:
Electronic properties: such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric properties: which describe the size and shape of the molecule, for example, molecular volume, surface area, and specific conformational parameters.
Hydrophobic properties: typically represented by the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.
Topological indices: which are numerical values that describe the connectivity of atoms within the molecule.
Once these descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a QSAR model that best correlates the descriptors with the biological activity. nih.gov
In the context of fatty acid amide derivatives, to which this compound belongs, structure-activity relationship studies have revealed important insights. For instance, research on the antimicrobial activities of fatty acid amide derivatives has shown that the length of the carbon chain and the nature of the amide substituent significantly influence their efficacy. nih.gov Specifically, activity against certain bacteria and yeasts was found to increase with the number of carbon atoms, peaking at a chain length of twelve. nih.gov
A hypothetical QSAR study on this compound analogues could explore how modifications to its structure affect a particular biological activity. The table below illustrates a potential set of analogues and the types of molecular descriptors that would be relevant for a QSAR analysis.
| Compound Name | Structure Modification from this compound | Molecular Weight ( g/mol ) | Predicted logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | - | 325.54 | 5.8 | 1 | 2 |
| N-hexyl-5-oxododecanamide | Octyl group replaced by a hexyl group | 297.48 | 4.8 | 1 | 2 |
| N-decyl-5-oxododecanamide | Octyl group replaced by a decyl group | 353.60 | 6.8 | 1 | 2 |
| N-octyl-5-hydroxydodecanamide | Carbonyl group at position 5 reduced to a hydroxyl | 327.56 | 5.5 | 2 | 2 |
| N-octyl-dodecanamide | Carbonyl group at position 5 removed | 311.56 | 6.1 | 1 | 1 |
Note: The data in this table is illustrative and based on general principles of molecular property calculation. Actual experimental or calculated values may vary.
Further detailed analysis, such as three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide even deeper insights. nih.gov These approaches consider the 3D arrangement of the molecules and their interaction fields (steric and electrostatic) to build more sophisticated predictive models. nih.gov For a series of this compound analogues, CoMFA and CoMSIA could generate contour maps highlighting the regions in space where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. nih.gov
While direct computational studies on this compound are yet to be widely published, the established methodologies of chemoinformatics and QSAR provide a robust framework for future investigations into its analogues. Such studies would be invaluable for guiding the synthesis of new derivatives with potentially enhanced and more specific biological functions.
Broader Biological and Ecological Implications of N Octyl 5 Oxododecanamide Research
Bioengineering Applications Involving N-octyl-5-oxododecanamide Production or Modulation
Further research on this specific compound is required before a comprehensive article on these topics can be written.
Challenges and Future Directions in N Octyl 5 Oxododecanamide Research
Methodological Advancements Required for N-octyl-5-oxododecanamide Study
Progress in understanding this compound is fundamentally dependent on the development and refinement of chemical and analytical methodologies.
Synthesis and Purification: The synthesis of N-alkyl amides is a well-established field in organic chemistry, yet the specific structure of this compound presents unique challenges. rsc.orgrsc.orgnih.gov Conventional methods often involve the N-alkylation of amides with alcohols or the reaction of an acid chloride with an amine. rsc.orgsemanticscholar.org For this compound, a key challenge would be the chemoselective synthesis that preserves the integrity of the 5-oxo group, which could be reactive under certain conditions. Future research must focus on developing mild and highly selective catalytic methods that can construct the amide bond without affecting the ketone. nih.govnih.gov Biocatalytic approaches, using enzymes like lipases or specific amidases, could offer a green and highly specific alternative to traditional chemical synthesis. biorxiv.orgnih.gov
Table 1: Synthetic Strategies for N-Alkyl Amides and Relevance to this compound
| Method | Description | Challenges for this compound | Future Direction |
|---|---|---|---|
| N-Alkylation of Amides with Alcohols | A catalytic process that couples an amide with an alcohol, often using transition metal catalysts, generating water as the only byproduct. rsc.orgrsc.orgnih.gov | Potential for side reactions at the 5-oxo position; may require high temperatures or harsh conditions. | Development of low-temperature, chemoselective catalysts that are inert to the ketone functionality. |
| Acid Chloride Condensation | Reaction of a fatty acid chloride (dodecanoyl chloride derivative) with an amine (octylamine). semanticscholar.org | The synthesis of the 5-oxododecanoyl chloride precursor is required; potential for impurities. | Optimization of the precursor synthesis and purification protocols. |
| Biocatalysis | Use of enzymes (e.g., lipases, adenylating enzymes) to form the amide bond under mild, aqueous conditions. biorxiv.orgnih.gov | Identifying an enzyme with the correct substrate specificity for both the octyl amine and the 5-oxododecanoic acid. | Enzyme screening and protein engineering to develop a bespoke biocatalyst. |
Characterization and Quantification: A significant hurdle in studying novel lipids is their unambiguous identification and quantification in complex biological matrices. mdpi.comnih.gov High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC), such as LC/QTOF-MS, is a cornerstone technique for lipidomics and would be essential for analyzing this compound. semanticscholar.orgmdpi.com However, without a synthesized standard, identifying it in a biological sample is nearly impossible. Therefore, the first step is the synthesis of a pure standard. Subsequently, developing a robust analytical method will require overcoming challenges like matrix effects and establishing fragmentation patterns for accurate identification. google.com Nuclear Magnetic Resonance (NMR) spectroscopy will be crucial for the definitive structural confirmation of the synthesized standard. semanticscholar.org
Unexplored Biological Roles and Mechanisms of this compound
The broader family of N-acyl amides is known for its pleiotropic signaling functions, impacting everything from pain and inflammation to metabolic homeostasis. wikipedia.orgnih.gov This suggests that this compound could also possess significant, yet undiscovered, biological roles.
Future research should systematically screen this compound for various biological activities. For instance, many N-acyl amides interact with transient receptor potential (TRP) ion channels; this compound could be a novel modulator of these channels, such as TRPV1-4. frontiersin.org The structure-activity relationships of N-acyl amides indicate that both the acyl chain length and the N-alkyl group are critical determinants of activity. frontiersin.orgnomuraresearchgroup.com The presence of the 5-oxo group adds another layer of potential specificity, possibly mediating interactions with novel protein targets.
Furthermore, fatty acid amides have been reported to possess antimicrobial properties. oup.comasm.org The activity is often dependent on the chain length of the alkyl group. asm.org It would be pertinent to investigate whether this compound exhibits activity against pathogenic bacteria or fungi.
Table 2: Potential Biological Activities for this compound Based on Related Compounds
| Activity Class | Known Examples in N-Acyl Amides | Potential Relevance for this compound |
|---|---|---|
| Ion Channel Modulation | N-arachidonoyl ethanolamine (Anandamide) and N-oleoyl ethanolamine activate TRPV1. frontiersin.org | The octyl and dodecanoyl chains may confer specificity for a particular TRP channel or other ion channels. |
| Anti-inflammatory | N-palmitoylethanolamine (PEA) has well-documented anti-inflammatory properties. nih.gov | Could modulate inflammatory pathways through similar or novel mechanisms. |
| Antimicrobial | Alkyl amides show activity against gram-positive and gram-negative bacteria, with activity dependent on chain length. asm.org | The C8 and C12 components suggest it could be screened for antimicrobial effects. |
| Metabolic Regulation | N-acyl amino acids can regulate mitochondrial respiration. nomuraresearchgroup.comfrontiersin.org | Potential role in cellular energy metabolism and metabolic signaling. |
Integration of this compound Research into Systems Biology Frameworks
Systems biology aims to understand the complex interactions within biological systems. For a novel lipid like this compound, its integration into such frameworks requires a multi-faceted approach. The first step is its inclusion in "lipidomics" studies, which requires the development of sensitive analytical methods to detect and quantify it as part of the broader "fatty acid amidome". mdpi.com
A major challenge is to identify the metabolic pathways responsible for its biosynthesis and degradation. nih.gov By analogy with other N-acyl amides, its synthesis might be catalyzed by an N-acyltransferase, and its degradation by a fatty acid amide hydrolase (FAAH)-like enzyme. nih.govmdpi.com Identifying these enzymes would be a critical step to place this compound within known metabolic and signaling networks. This could be achieved through activity-based protein profiling and genetic approaches in model organisms. Once these enzymes are known, their regulation can be studied to understand how the levels of this compound are controlled in health and disease.
Emerging Applications and Opportunities in this compound Science
While research is still in a nascent stage, the potential applications for a novel, bioactive lipid like this compound are vast.
Therapeutic Potential: Given the diverse biological activities of related fatty acid amides, this compound could serve as a lead compound for drug development. nih.govoup.com If it demonstrates potent and selective modulation of a biological target, its structure could be optimized to enhance its therapeutic properties. For example, if it shows promise as an anti-inflammatory agent, medicinal chemistry efforts could focus on improving its potency and pharmacokinetic profile.
Biotechnological Applications: The enzymatic synthesis of fatty acid amides is an area of growing interest. biorxiv.org If an enzyme that produces this compound can be identified and harnessed, it could be used for the sustainable and scalable production of this and related compounds. Furthermore, fatty acid amides have industrial applications as lubricants, detergents, and in cosmetics. biorxiv.org The specific physical properties conferred by the 5-oxo group might make this compound suitable for novel material science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
